1-[[2-(2,5-Dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
Description
1-[[2-(2,5-Dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is an organic compound characterized by its complex structure, which includes a cyclohexane ring, a carboxylic acid group, and a 2,5-dimethoxyphenyl moiety
Properties
IUPAC Name |
1-[[2-(2,5-dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-22-13-6-7-14(23-2)12(10-13)11-15(19)18-17(16(20)21)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDZAEVWNAJFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(=O)NC2(CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(2,5-Dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps:
-
Formation of 2,5-Dimethoxyphenylacetic Acid:
Starting Material: 2,5-Dimethoxybenzaldehyde.
-
Acylation:
Starting Material: 2,5-Dimethoxyphenylacetic acid.
-
Amidation:
Starting Material: 2,5-Dimethoxyphenylacetyl chloride.
Reaction: The acyl chloride reacts with cyclohexylamine to form the amide intermediate.
-
Cyclohexane Carboxylation:
Starting Material: The amide intermediate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[[2-(2,5-Dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-[[2-(2,5-Dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[[2-(2,5-Dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,5-Dimethoxyphenylacetic Acid: Shares the 2,5-dimethoxyphenyl moiety but lacks the cyclohexane and carboxylic acid groups.
Cyclohexane-1-carboxylic Acid: Contains the cyclohexane ring and carboxylic acid group but lacks the 2,5-dimethoxyphenyl moiety.
2,5-Dimethoxybenzaldehyde: Contains the 2,5-dimethoxyphenyl group but lacks the acyl and cyclohexane groups.
Uniqueness: 1-[[2-(2,5-Dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is unique due to its combination of a cyclohexane ring, a carboxylic acid group, and a 2,5-dimethoxyphenyl moiety, which imparts distinct chemical and biological properties not found in the individual components.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
